molecular formula C7H12N2O3 B1581105 Prolylglycine CAS No. 2578-57-6

Prolylglycine

Cat. No.: B1581105
CAS No.: 2578-57-6
M. Wt: 172.18 g/mol
InChI Key: RNKSNIBMTUYWSH-YFKPBYRVSA-N
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Description

L-Prolylglycine is a dipeptide consisting of glycine and proline. It is an endogenous compound found in the brain and has been studied for its neuroprotective and nootropic properties. This compound is known for its ability to modulate brain-derived neurotrophic factor levels and influence the activity of insulin-like growth factor-1 and AMPA receptors .

Mechanism of Action

Target of Action

Prolylglycine, also known as H-PRO-GLY-OH, primarily targets the brain-derived neurotrophic factor (BDNF) and modulates the activity of insulin-like growth factor-1 and AMPA receptors . These targets play a crucial role in neuronal growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets by positively affecting the level of BDNF and modulating the activity of insulin-like growth factor-1 and AMPA receptors . This interaction results in mnemotropic and neuroprotective properties .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of activity of insulin-like growth factor-1 and AMPA receptors . The downstream effects include increased levels of BDNF in neuronal cells , which can lead to enhanced neuronal growth and survival.

Pharmacokinetics

The pharmacokinetics of this compound and its metabolites have been studied in rat blood plasma after single intravenous and intragastric administration . The parent drug undergoes intensive biotransformation; its metabolite cyclo-L-prolylglycine persists in the circulation more than twice as long as this compound and its plasma concentrations were higher by 50-70 times than the concentrations of the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action include its positive effect on the level of BDNF and modulation of activity of insulin-like growth factor-1 and AMPA receptors . This leads to mnemotropic and neuroprotective properties . At the same time, this compound reduced the number of the early apoptotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Prolylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling of glycine and proline. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While specific industrial production methods for L-Prolylglycine are not extensively documented, peptide synthesis techniques used in the pharmaceutical industry can be applied. These methods often involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides.

Chemical Reactions Analysis

Types of Reactions: L-Prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of L-Prolylglycine, while reduction may produce reduced forms of the compound.

Scientific Research Applications

L-Prolylglycine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Studied for its role in modulating brain-derived neurotrophic factor levels and influencing neuronal activity.

    Medicine: Investigated for its potential neuroprotective and nootropic effects, which could be beneficial in treating neurodegenerative diseases and cognitive disorders.

    Industry: Potential applications in the development of peptide-based therapeutics and supplements.

Comparison with Similar Compounds

  • Piracetam
  • N-Phenylacetyl-L-prolylglycine Ethyl Ester (Noopept)
  • Glycyl-L-proline

Properties

IUPAC Name

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKSNIBMTUYWSH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317124
Record name L-Prolylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2578-57-6
Record name L-Prolylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2578-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Prolylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42521I3FYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prolylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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